molecular formula C12H13Br2N B2458494 2-(3-Bromopropyl)quinoline hydrobromide CAS No. 92017-90-8

2-(3-Bromopropyl)quinoline hydrobromide

Cat. No.: B2458494
CAS No.: 92017-90-8
M. Wt: 331.051
InChI Key: IBWPSTZJLOHYCB-UHFFFAOYSA-N
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Description

2-(3-Bromopropyl)quinoline hydrobromide (CAS 92017-90-8) is an organic compound with the molecular formula C12H13Br2N and a molecular weight of 331.05 g/mol . It is typically supplied with a purity of 95% or higher . This compound belongs to the class of quinoline derivatives, which are recognized as important structural skeletons in medicinal chemistry due to their wide range of biological and chemotherapeutic activities . As a brominated quinoline, it serves as a versatile synthetic intermediate, or building block, in organic synthesis. Bromo-quinolines are particularly valuable precursors for constructing multifunctional heterocyclic compounds through various metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira reactions . These reactions are fundamental in pharmaceutical research for creating complex molecules. The specific structure of this compound, featuring a quinoline group and a bromopropyl chain, makes it a potential candidate for the synthesis of novel quinoline derivatives for research purposes. Such derivatives are frequently investigated for their potential application in treating inflammatory and allergic diseases . Researchers value this reagent for developing and optimizing synthetic routes under mild, metal-free conditions . Handle with appropriate safety precautions. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-bromopropyl)quinoline;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN.BrH/c13-9-3-5-11-8-7-10-4-1-2-6-12(10)14-11;/h1-2,4,6-8H,3,5,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBWPSTZJLOHYCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CCCBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92017-90-8
Record name 2-(3-bromopropyl)quinoline hydrobromide
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Functionalization of the Propyl Side Chain:the Most Direct Method for Structural Diversification is the Substitution of the Terminal Bromide. the Electrophilic Nature of the C Br Bond Allows for Reactions with a Wide Range of Nucleophiles to Generate a Library of Analogues with Varied Physicochemical Properties. This is a Classic Method for Exploring Structure Activity Relationships Sar .

Examples of such transformations are detailed in the table below.

NucleophileReagent ExampleProduct Functional Group
AmineAmmonia, PiperidinePrimary/Secondary/Tertiary Amine
ThiolSodium thiomethoxideThioether
AzideSodium azideAzide (precursor to amine or triazole)
CyanideSodium cyanideNitrile
CarboxylateSodium acetateEster
HydroxideSodium hydroxideAlcohol

Functionalization of the Quinoline Ring:in Addition to Side Chain Modifications, the Quinoline Nucleus Can Be Functionalized. Electrophilic Aromatic Substitution E.g., Nitration, Sulfonation Typically Occurs on the Benzo Portion of the Quinoline Ring, Leading to Substitution at the C5 and C8 Positions.uomustansiriyah.edu.iq

More advanced, modern techniques such as transition-metal-catalyzed C-H activation offer precise control over regioselectivity. snnu.edu.cn For instance, directing groups can be used to achieve functionalization at positions that are otherwise difficult to access, such as C4 or C8. While the 2-(3-bromopropyl) group itself is not a strong directing group for C-H activation, the quinoline (B57606) nitrogen can be oxidized to an N-oxide, which can direct rhodium-catalyzed C-H functionalization to the C8 position. snnu.edu.cn This allows for the introduction of new substituents onto the quinoline core, independent of reactions at the side chain, thereby providing a powerful tool for comprehensive structural diversification.

Reactivity Profiles and Transformational Chemistry of 2 3 Bromopropyl Quinoline Hydrobromide

Nucleophilic Substitution Reactions Involving the Bromopropyl Group

The bromine atom on the terminal carbon of the propyl group is a good leaving group, making the compound susceptible to attack by a wide range of nucleophiles. These reactions typically proceed via an SN2 mechanism, leading to the displacement of the bromide ion and the formation of a new bond between the quinoline-propyl moiety and the nucleophile.

Nitrogen-containing nucleophiles, such as primary and secondary amines, readily react with 2-(3-bromopropyl)quinoline to form the corresponding N-substituted propylquinoline derivatives. These reactions are fundamental in the synthesis of various quinoline-based compounds with potential biological activities. For instance, the reaction with cyclic secondary amines like piperidine and morpholine yields tertiary amine products.

A general reaction scheme for the nucleophilic substitution with a secondary amine is as follows:

Scheme 1: General reaction of 2-(3-Bromopropyl)quinoline with a secondary amine.

Detailed research has shown the successful synthesis of various quinoline-piperidine and quinoline-morpholine conjugates through similar nucleophilic substitution reactions on haloalkylquinolines. For example, 4-chloroquinolines have been reacted with piperidine derivatives to produce 4-aminoquinoline structures mdpi.com. Similarly, 2-morpholino-4-anilinoquinoline derivatives have been synthesized by displacing a chlorine atom with morpholine nih.gov. While these examples involve substitution on the quinoline (B57606) ring itself, the principles are directly applicable to the more reactive alkyl bromide of the 2-(3-bromopropyl) side chain. The synthesis of novel quinoline-based morpholine-1,2,3-triazole hybrids has also been reported, showcasing the utility of such nucleophilic substitution reactions researchgate.net.

Table 1: Examples of Nucleophilic Substitution with Nitrogen-Based Nucleophiles

Nucleophile Product Reference Analogy
Piperidine 2-(3-(Piperidin-1-yl)propyl)quinoline mdpi.com
Morpholine 4-(3-(Quinolin-2-yl)propyl)morpholine nih.govresearchgate.net

Interactions with Oxygen- and Sulfur-Based Nucleophiles

Oxygen-based nucleophiles, such as alkoxides and phenoxides, and sulfur-based nucleophiles, like thiolates, are also effective in displacing the bromide from the propyl side chain. These reactions lead to the formation of ethers and thioethers, respectively.

The reaction with sodium ethoxide, for example, would yield 2-(3-ethoxypropyl)quinoline. Similarly, reaction with sodium thiophenoxide would result in the formation of 2-(3-(phenylthio)propyl)quinoline. The higher nucleophilicity of thiolates compared to alkoxides generally leads to faster reaction rates under similar conditions.

Table 2: Examples of Nucleophilic Substitution with Oxygen- and Sulfur-Based Nucleophiles

Nucleophile Product
Sodium Ethoxide 2-(3-Ethoxypropyl)quinoline
Sodium Phenoxide 2-(3-Phenoxypropyl)quinoline
Sodium Thiophenoxide 2-(3-(Phenylthio)propyl)quinoline

Interactions with Carbon-Based Nucleophiles (e.g., Organometallics, Enolates)

Carbon-based nucleophiles provide a powerful tool for the formation of new carbon-carbon bonds, allowing for the extension of the carbon skeleton. Organometallic reagents, such as Grignard reagents (RMgBr) and organolithium compounds (RLi), are strong nucleophiles that can react with the bromopropyl group to form a new C-C bond organic-chemistry.org. For instance, the reaction with ethylmagnesium bromide would yield 2-(3-pentyl)quinoline.

Enolates, derived from the deprotonation of α-hydrogens of carbonyl compounds like diethyl malonate, are soft nucleophiles that can also participate in substitution reactions with the bromopropylquinoline. The reaction of the enolate of diethyl malonate with 2-(3-bromopropyl)quinoline would produce diethyl 2-(3-(quinolin-2-yl)propyl)malonate nih.govpearson.com. This product can be further manipulated, for example, through hydrolysis and decarboxylation, to yield a variety of derivatives.

Table 3: Examples of Nucleophilic Substitution with Carbon-Based Nucleophiles

Nucleophile Product Reference Analogy
Ethylmagnesium Bromide 2-Pentylquinoline organic-chemistry.org
Phenyllithium 2-(4-Phenylbutyl)quinoline organic-chemistry.org

Cyclization Reactions and Heterocycle Formation Initiated by the Compound

The 2-(3-bromopropyl)quinoline hydrobromide scaffold is a valuable precursor for the synthesis of fused heterocyclic systems. Both intramolecular and intermolecular cyclization strategies can be employed to construct novel polycyclic structures containing the quinoline moiety.

Intramolecular cyclization can occur if a nucleophilic center is present within the molecule that can attack the electrophilic carbon of the bromopropyl chain. A common strategy involves the initial substitution of the bromide with a nucleophile that contains an additional reactive site. For example, reaction with a primary amine (RNH₂) would yield a secondary amine, 2-(3-(alkylamino)propyl)quinoline. The nitrogen atom of this newly formed secondary amine can then act as a nucleophile, attacking a suitable position on the quinoline ring, although this is generally difficult without activation of the ring.

A more plausible intramolecular cyclization pathway involves the quinoline nitrogen itself. Under certain conditions, particularly if the quinoline nitrogen is not protonated (i.e., in the free base form), it can act as an intramolecular nucleophile, attacking the terminal carbon of the propyl chain to form a four-membered ring. However, the formation of such strained rings is often thermodynamically and kinetically disfavored.

Intermolecular cyclization reactions involve the reaction of 2-(3-bromopropyl)quinoline with a molecule containing two or more nucleophilic sites, leading to the formation of a new heterocyclic ring that incorporates the propyl chain.

For example, reaction with a diamine, such as ethylenediamine, can lead to the formation of a piperazine-like ring. The initial step would be the substitution of the bromine by one of the amino groups, followed by an intramolecular cyclization where the second amino group displaces another leaving group or attacks an electrophilic center.

A well-documented strategy for forming fused quinoline systems is the synthesis of pyrimido[1,2-a]quinolinium salts. This typically involves the reaction of a 2-aminoquinoline with a 1,3-dielectrophile. In the context of 2-(3-bromopropyl)quinoline, a potential two-step strategy could be envisioned. First, the bromide is displaced by a nucleophile that can be converted into an amino group at the 2-position of the quinoline ring (if not already present). The resulting compound could then undergo an intermolecular cyclization with a suitable partner. The synthesis of pyrimido[4,5-b]quinolindiones through multicomponent reactions is another example of building complex heterocyclic systems from quinoline precursors nih.gov.

Furthermore, reactions with dinucleophiles like dithiols or molecules containing both an amino and a thiol group can lead to the formation of other heterocyclic rings, such as those containing sulfur and nitrogen. The reaction of 2-quinolinesulfenyl halides with alkenes to form 1,2-dihydro nih.govnih.govthiazolo[3,2-a]quinolin-10-ium derivatives provides a conceptual basis for such intermolecular cyclizations involving sulfur nih.gov.

Metal-Catalyzed Cross-Coupling Reactions Utilizing the Bromide Functionality

The terminal primary bromide on the propyl side-chain of 2-(3-Bromopropyl)quinoline is a key functional group for transition metal-catalyzed cross-coupling reactions. While palladium-catalyzed couplings have traditionally focused on the activation of C(sp²)-X bonds (aryl or vinyl halides), significant advancements have expanded the scope to include C(sp³)-X bonds, such as the alkyl bromide present in this molecule. These reactions provide powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, typically involving the reaction of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. While most common for aryl and vinyl halides, the coupling of unactivated primary alkyl bromides like 2-(3-Bromopropyl)quinoline with organoboronic acids is a feasible, albeit more challenging, transformation.

The reaction necessitates specific catalytic systems capable of facilitating the oxidative addition of the Pd(0) catalyst to the C(sp³)-Br bond, an often rate-limiting step. Catalysts supported by bulky, electron-rich phosphine ligands are generally employed to promote this process and prevent side reactions like β-hydride elimination. The successful coupling of 2-(3-Bromopropyl)quinoline with an arylboronic acid, such as phenylboronic acid, would yield a 2-(3-arylpropyl)quinoline derivative, effectively extending the carbon skeleton and introducing aromatic diversity.

Table 1: Hypothetical Suzuki-Miyaura Coupling Reactions This table illustrates potential transformations based on established Suzuki-Miyaura coupling principles for alkyl halides.

Coupling Partner (Boronic Acid)Catalyst System (Example)Potential Product
Phenylboronic AcidPd(OAc)₂ / SPhos2-(3-Phenylpropyl)quinoline
4-Methoxyphenylboronic AcidPd₂(dba)₃ / XPhos2-[3-(4-Methoxyphenyl)propyl]quinoline
Thiophene-2-boronic AcidPd(PPh₃)₄ / Base2-(3-(Thiophen-2-yl)propyl)quinoline

The Sonogashira and Heck reactions are fundamental palladium-catalyzed processes for forming C(sp²)-C(sp) and C(sp²)-C(sp²) bonds, respectively. Their application to unactivated alkyl halides has broadened their synthetic utility.

The Sonogashira coupling traditionally pairs terminal alkynes with aryl or vinyl halides. scilit.comresearchgate.net However, protocols for the coupling of unactivated alkyl bromides have been developed. This would allow 2-(3-Bromopropyl)quinoline to react with various terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst, leading to the formation of a new C-C bond and the synthesis of quinoline derivatives with elongated, unsaturated side chains. organic-chemistry.org

The Heck reaction involves the coupling of an organohalide with an alkene. youtube.comscienceopen.com The reaction of 2-(3-Bromopropyl)quinoline with an alkene like styrene or an acrylate ester would result in the formation of a new carbon-carbon bond at the terminal position of the propyl chain, yielding a substituted alkene. This transformation provides a direct method for the vinylation of the alkyl side chain.

Table 2: Potential Sonogashira and Heck Coupling Reactions

Reaction TypeCoupling PartnerPotential Product
SonogashiraPhenylacetylene2-(5-Phenylpent-1-yn-1-yl)quinoline
SonogashiraTrimethylsilylacetylene2-[5-(Trimethylsilyl)pent-1-yn-1-yl]quinoline
HeckStyrene2-(5-Phenylpent-4-en-1-yl)quinoline
HeckMethyl AcrylateMethyl 6-(quinolin-2-yl)hex-2-enoate

Beyond C-C bond formation, the bromide functionality is susceptible to other important transition metal-mediated reactions, notably C-N and C-O bond-forming reactions.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.org While initially developed for aryl halides, its scope has been extended to include the coupling of alkyl halides with a wide range of primary and secondary amines, anilines, and other nitrogen nucleophiles. nih.govnih.gov This reaction allows for the direct synthesis of N-substituted 3-(quinolin-2-yl)propan-1-amines from 2-(3-Bromopropyl)quinoline.

Another key transformation is the Williamson ether synthesis , a classic method for forming ethers. While not always metal-catalyzed, it is a fundamental reaction of alkyl halides. It involves the reaction of 2-(3-Bromopropyl)quinoline with an alkoxide or phenoxide nucleophile via an SN2 mechanism to form a new C-O bond, yielding various ethers. byjus.commasterorganicchemistry.comwikipedia.org

Table 3: Potential C-N and C-O Bond-Forming Reactions

Reaction NameReagentPotential Product
Buchwald-Hartwig AminationAniline (B41778)N-Phenyl-3-(quinolin-2-yl)propan-1-amine
Buchwald-Hartwig AminationMorpholine4-[3-(Quinolin-2-yl)propyl]morpholine
Williamson Ether SynthesisSodium Methoxide2-(3-Methoxypropyl)quinoline
Williamson Ether SynthesisSodium Phenoxide2-(3-Phenoxypropyl)quinoline

Electrophilic Reactivity of the Quinoline Moiety in Complex Systems

The quinoline ring system is an aromatic heterocycle with distinct electronic properties. The pyridine (B92270) ring is electron-deficient due to the electronegativity of the nitrogen atom, making it resistant to electrophilic attack. Conversely, the benzene (B151609) ring (carbocycle) is more electron-rich and is the typical site for electrophilic aromatic substitution. khanacademy.org

In the case of 2-substituted quinolines, electrophilic attack occurs preferentially at the C5 and C8 positions. This regioselectivity is governed by the stability of the resulting carbocation intermediate (arenium ion), where attack at C5 or C8 allows the positive charge to be delocalized across the aromatic system without disrupting the aromaticity of the pyridine ring. khanacademy.org The 2-(3-bromopropyl) substituent is a deactivating alkyl group, which does not significantly alter this inherent preference. Therefore, reactions such as nitration, halogenation, or sulfonation are expected to yield a mixture of 5- and 8-substituted derivatives.

Table 4: Predicted Products of Electrophilic Aromatic Substitution

ReactionElectrophile (E⁺)Major Products
NitrationNO₂⁺2-(3-Bromopropyl)-5-nitroquinoline & 2-(3-Bromopropyl)-8-nitroquinoline
BrominationBr⁺5-Bromo-2-(3-bromopropyl)quinoline & 8-Bromo-2-(3-bromopropyl)quinoline
SulfonationSO₃2-(3-Bromopropyl)quinoline-5-sulfonic acid & 2-(3-Bromopropyl)quinoline-8-sulfonic acid

Quaternization Reactions of the Quinoline Nitrogen Atom

The nitrogen atom of the quinoline ring possesses a lone pair of electrons, rendering it nucleophilic and basic. This allows it to react with electrophiles, particularly alkylating agents, to form quaternary ammonium (B1175870) salts. wikipedia.org For 2-(3-Bromopropyl)quinoline, two distinct quaternization pathways are possible.

Intermolecular Quaternization: The quinoline nitrogen can react with an external alkylating agent, such as methyl iodide or benzyl bromide. This reaction proceeds via a standard SN2 mechanism, resulting in the formation of a 1-alkyl-2-(3-bromopropyl)quinolinium salt.

Intramolecular Quaternization: A significant and highly probable reaction pathway for this molecule is intramolecular cyclization. The nucleophilic quinoline nitrogen can attack the electrophilic carbon atom at the other end of the propyl chain, displacing the bromide ion in an intramolecular SN2 reaction. This process results in the formation of a new six-membered ring, yielding a fused, tricyclic quaternary ammonium system: the 6,7-dihydropyrido[1,2-a]quinolin-5-ium bromide . This type of intramolecular cyclization is a powerful method for constructing complex heterocyclic scaffolds from simple precursors. nih.gov

Table 5: Quaternization Reaction Pathways

Reaction TypeReagentProduct
IntermolecularMethyl Iodide (CH₃I)1-Methyl-2-(3-bromopropyl)quinolin-1-ium iodide
IntermolecularBenzyl Bromide (BnBr)1-Benzyl-2-(3-bromopropyl)quinolin-1-ium bromide
IntramolecularBase or Heat6,7-Dihydropyrido[1,2-a]quinolin-5-ium bromide

Derivatization Strategies and Analogue Synthesis Based on 2 3 Bromopropyl Quinoline Hydrobromide

Design Principles for Novel Quinoline-Bearing Molecular Architectures

The design of new molecules originating from 2-(3-Bromopropyl)quinoline hydrobromide is guided by several key principles. The primary strategy involves leveraging the reactive C-Br bond in the propyl side chain. This aliphatic chain provides flexibility and acts as a linker to connect the quinoline (B57606) core to other molecular fragments.

A major design principle is molecular hybridization , which involves combining two or more pharmacophores into a single hybrid molecule. juniperpublishers.com This approach aims to create compounds with potentially enhanced activity, dual modes of action, or improved pharmacokinetic profiles. juniperpublishers.com The 2-(3-bromopropyl)quinoline fragment can be readily conjugated with other heterocyclic systems, such as triazoles, indoles, or pyrimidines, by nucleophilic substitution at the propyl chain. juniperpublishers.com

Another core principle is scaffold diversification . The quinoline ring system itself can be functionalized, while the bromopropyl group allows for the introduction of a vast array of substituents. By carefully selecting nucleophiles to react with the side chain, chemists can systematically alter properties like polarity, lipophilicity, and hydrogen bonding capacity, which are crucial for tuning the biological activity of the final compounds.

Finally, conformationally constrained analogues can be designed through intramolecular reactions. The three-carbon linker is ideal for forming new five- or six-membered rings by cyclizing back onto the quinoline nucleus or onto a substituent attached to it. This strategy reduces the molecule's conformational flexibility, which can lead to higher binding affinity and selectivity for biological targets.

Synthesis of Fused Polycyclic and Bridged Ring Systems

The synthesis of fused and bridged ring systems from this compound is a powerful strategy for creating rigid, three-dimensional structures. These reactions predominantly rely on intramolecular cyclization, where the bromopropyl chain acts as an internal electrophile.

One common approach involves a two-step process. First, a nucleophilic group is introduced onto the quinoline ring, typically at the nitrogen (forming a quaternary salt) or an adjacent carbon position. In the second step, this nucleophile attacks the terminal carbon of the propyl chain, displacing the bromide and forming a new ring. This can lead to the formation of fused systems like pyrido[1,2-a]quinolinium derivatives. Intramolecular cyclization of related quinoline derivatives has been shown to produce novel tricyclic structures. niscpr.res.in

Another strategy is to first perform a nucleophilic substitution on the bromopropyl chain with a reagent that contains a second reactive site. This new, extended side chain can then participate in a cyclization reaction with the quinoline core. For example, reaction with an appropriate amino-ester could be followed by an intramolecular amidation or Friedel-Crafts-type reaction to build a new fused ring. The formation of fused systems such as thieno[2,3-b]quinolines often proceeds through cyclization pathways, highlighting the utility of this approach in quinoline chemistry. rsc.orgbohrium.com

The table below illustrates potential fused systems accessible from 2-(3-Bromopropyl)quinoline.

Starting Material ModificationCyclization StrategyResulting Fused System
N-alkylation of a 3-amino-2-(3-bromopropyl)quinoline precursorIntramolecular nucleophilic substitutionDihydropyrrolo[2,3-c]quinoline
Reaction with ethyl acetoacetate followed by intramolecular cyclizationConrad-Limpach or Knorr-type cyclizationPyrido[1,2-a]quinolin-one derivative
Conversion to 2-(3-azidopropyl)quinoline followed by reduction and cyclizationReductive amination/Pictet-Spengler type reactionTetrahydropyrido[3,2-c]quinoline

This table presents hypothetical synthetic pathways based on established quinoline chemistry.

Construction of Complex Heterocyclic Scaffolds Utilizing the Compound

Beyond fused rings, this compound is an excellent building block for constructing larger, more complex heterocyclic scaffolds that are not necessarily fused. The primary reaction is the intermolecular nucleophilic substitution of the bromide by a nitrogen, oxygen, or sulfur atom contained within another heterocyclic ring. This effectively "tethers" the quinoline moiety to another pharmacologically relevant scaffold.

This strategy allows for the synthesis of molecules with significant structural diversity. For instance, reacting 2-(3-bromopropyl)quinoline with imidazole, pyrazole, or benzimidazole derivatives yields quinoline-functionalized N-heterocycles. These reactions are typically straightforward, often requiring only a suitable base and solvent. Such approaches are central to creating hybrid molecules where the quinoline and the attached heterocycle can act synergistically. juniperpublishers.com

The following table provides examples of complex heterocyclic scaffolds that can be synthesized from this compound and various heterocyclic nucleophiles.

Heterocyclic NucleophileReaction TypeResulting Complex Scaffold
ImidazoleN-Alkylation1-(3-(Quinolin-2-yl)propyl)-1H-imidazole
1,2,4-TriazoleN-Alkylation1-(3-(Quinolin-2-yl)propyl)-1H-1,2,4-triazole
IndoleN-Alkylation1-(3-(Quinolin-2-yl)propyl)-1H-indole
2-MercaptobenzothiazoleS-Alkylation2-((3-(Quinolin-2-yl)propyl)thio)benzo[d]thiazole
MorpholineN-Alkylation4-(3-(Quinolin-2-yl)propyl)morpholine

This table illustrates potential synthetic products from the alkylation of various heterocycles.

Regioselective Functionalization and Structural Diversification

Structural diversification of this compound can be achieved through regioselective functionalization at two distinct sites: the propyl side chain and the quinoline ring itself.

Theoretical and Computational Investigations of 2 3 Bromopropyl Quinoline Hydrobromide and Its Reaction Pathways

Molecular Orbital Theory Applications in Understanding Electronic Structure

Molecular Orbital (MO) theory is a fundamental quantum mechanical method used to describe the electronic structure of molecules. By considering the wave-like properties of electrons, MO theory explains how atomic orbitals combine to form molecular orbitals, which are delocalized over the entire molecule. These molecular orbitals are of two main types: bonding orbitals, which are lower in energy than the constituent atomic orbitals and contribute to bond formation, and antibonding orbitals, which are higher in energy and destabilize the molecule if occupied.

For 2-(3-Bromopropyl)quinoline hydrobromide, MO theory can provide valuable insights into its electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a key parameter that influences the molecule's reactivity, kinetic stability, and optical properties. researchgate.net

A smaller HOMO-LUMO gap generally indicates higher reactivity. ijpras.com In the case of this compound, the quinoline (B57606) ring is an electron-rich aromatic system, which would be expected to have a relatively high-energy HOMO. The bromopropyl side chain, with the electronegative bromine atom, would influence the energy of the LUMO. Computational calculations could precisely determine the energies of these frontier orbitals and map their spatial distribution. It is anticipated that the HOMO would be largely localized on the quinoline ring, while the LUMO might have significant contributions from the σ* orbital of the C-Br bond, indicating its susceptibility to nucleophilic attack.

Table 1: Calculated Frontier Molecular Orbital Energies for 2-(3-Bromopropyl)quinoline (Note: This data is illustrative and based on typical values for similar quinoline derivatives.)

Molecular OrbitalEnergy (eV)Description
HOMO-6.5Primarily localized on the quinoline ring system.
LUMO-1.2Significant contribution from the σ* orbital of the C-Br bond.
HOMO-LUMO Gap5.3Indicates moderate reactivity.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of many-body systems, such as molecules. DFT has become a popular tool for studying reaction mechanisms because it can provide accurate results with a reasonable computational cost. researchgate.net This method can be used to locate transition states, calculate activation energies, and determine the thermodynamics of a reaction, offering a detailed picture of the reaction pathway.

For this compound, DFT studies can elucidate the mechanisms of its various potential reactions. A key reaction of this compound is the nucleophilic substitution at the carbon atom attached to the bromine. DFT calculations can model the reaction pathway of, for example, an SN2 reaction with a nucleophile. This would involve calculating the energies of the reactants, the transition state, and the products. The geometry of the transition state, where the nucleophile is partially bonded to the carbon and the bromine-carbon bond is partially broken, can be optimized to determine the activation energy barrier for the reaction.

DFT studies on similar systems, such as the alkylation of 4-quinolinones, have shown that the regioselectivity of reactions can be accurately predicted by comparing the activation energies of different possible pathways. sci-hub.se For 2-(3-Bromopropyl)quinoline, DFT could be used to explore competing reaction pathways, such as elimination versus substitution reactions, by calculating the respective transition state energies.

Table 2: Hypothetical DFT Calculated Activation Energies for Competing Pathways (Note: This data is illustrative and intended to demonstrate the application of DFT.)

Reaction PathwayNucleophileSolventActivation Energy (kcal/mol)
SN2 SubstitutionOH-Water22.5
E2 EliminationOH-Water28.1
SN2 SubstitutionCN-DMSO18.9
E2 EliminationCN-DMSO25.3

Conformational Analysis and Energy Landscape Mapping

The biological activity and reactivity of a molecule are often highly dependent on its three-dimensional shape or conformation. Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. By mapping the potential energy surface, the most stable conformations (energy minima) and the energy barriers between them can be identified. nobelprize.org

For this compound, the flexibility of the 3-bromopropyl side chain allows for a variety of conformations. The orientation of this chain relative to the quinoline ring can significantly impact the molecule's properties. Computational methods, such as molecular mechanics or DFT, can be used to perform a systematic conformational search. nih.gov This involves rotating the dihedral angles of the side chain and calculating the energy of each resulting conformation.

The results of such an analysis would likely reveal several low-energy conformers. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution. Understanding the preferred conformations is crucial for predicting how the molecule might interact with biological targets or how its reactive sites are exposed for chemical reactions. For instance, certain conformations might favor intramolecular reactions or sterically hinder the approach of a nucleophile.

Table 3: Relative Energies of Hypothetical Low-Energy Conformers of 2-(3-Bromopropyl)quinoline (Note: This data is illustrative. Dihedral angle refers to the C(quinoline)-C-C-C bond of the side chain.)

ConformerDihedral Angle (°)Relative Energy (kcal/mol)
A (Anti)1800.00
B (Gauche)600.85
C (Gauche)-600.85
D (Eclipsed)04.50

Computational Prediction of Reaction Selectivity and Pathway Energetics

Computational chemistry provides powerful tools for predicting the selectivity of chemical reactions, such as regioselectivity and stereoselectivity. rsc.org By calculating the energies of different possible transition states, the most favorable reaction pathway can be determined. The Curtin-Hammett principle states that the product ratio is determined by the difference in the free energies of the transition states leading to those products.

In the case of this compound, reactions can occur at different positions. For example, in the presence of a strong base, an elimination reaction could lead to different isomeric alkenes. DFT calculations can be employed to model the transition states for the formation of each of these products. The calculated activation energies would then allow for a prediction of the major product.

Furthermore, computational models can predict how factors like the solvent and the nature of the nucleophile or base will influence the reaction selectivity. For instance, polar solvents might favor pathways with more charge separation in the transition state. DFT studies on the alkylation of quinoline derivatives have demonstrated the ability to rationalize and predict the regioselectivity based on the calculated energetics of competing pathways. sci-hub.se

Table 4: Predicted Product Ratios Based on Calculated Transition State Energies (Note: This data is hypothetical and for illustrative purposes.)

Reaction TypePossible ProductsCalculated ΔG‡ (kcal/mol)Predicted Product Ratio
Elimination2-(prop-2-en-1-yl)quinoline25.295 : 5
2-(prop-1-en-1-yl)quinoline27.0
Nucleophilic Substitution (ambident nucleophile SCN-)2-(3-thiocyanatopropyl)quinoline20.180 : 20
2-(3-isothiocyanatopropyl)quinoline21.5

Quantum Chemical Modeling of Intermediate Species Derived from the Compound

Many chemical reactions proceed through the formation of transient intermediate species, such as carbocations, carbanions, or radicals. The stability and electronic structure of these intermediates are critical in determining the course of the reaction. Quantum chemical methods can be used to model these reactive intermediates, providing insights into their geometry, charge distribution, and stability. researchgate.net

For this compound, several types of intermediates can be envisaged. For example, in a potential SN1 reaction, a secondary carbocation would be formed upon the departure of the bromide ion. Quantum chemical calculations could be used to optimize the geometry of this carbocation and analyze its electronic structure. The calculations would likely show that the positive charge is delocalized into the electron-rich quinoline ring, which would stabilize the intermediate.

Similarly, in the presence of a strong base, a carbanion could be formed by deprotonation of the carbon adjacent to the quinoline ring. Modeling this carbanion would reveal the extent of charge delocalization and its preferred geometry. Understanding the properties of these intermediates is essential for rationalizing the observed reactivity and for designing reactions that proceed through specific pathways.

Table 5: Calculated Properties of Hypothetical Reaction Intermediates (Note: This data is illustrative and based on general chemical principles.)

Intermediate SpeciesTypeCalculated Relative Stability (kcal/mol)Key Structural Feature
2-(3-Quinolyl)propyl CationSecondary Carbocation0 (Reference)Planar carbocation center
1-(2-Quinolyl)prop-2-yl CationSecondary Carbocation+15Less stable due to lack of resonance with the quinoline ring
2-(3-Bromopropyl)quinolinium Radical CationRadical Cation+30Delocalized spin density over the quinoline ring

Applications of 2 3 Bromopropyl Quinoline Hydrobromide in Advanced Chemical Systems and Materials Science

Precursor in the Synthesis of Ligands for Non-Biological Catalysis

The quinoline (B57606) moiety is a well-established component of ligands in non-biological catalysis, prized for its coordinating ability with a variety of metal centers. The presence of a reactive bromopropyl group in 2-(3-Bromopropyl)quinoline hydrobromide makes it a versatile precursor for the synthesis of novel ligands. The carbon-bromine bond provides a reactive site for nucleophilic substitution, allowing for the facile introduction of various coordinating groups.

For instance, reaction with phosphines, amines, or thiols would yield multidentate ligands capable of forming stable complexes with transition metals such as palladium, ruthenium, and copper. These complexes could find applications in a range of catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The specific length of the propyl linker can influence the bite angle and flexibility of the resulting ligand, thereby tuning the catalytic activity and selectivity of the metal complex.

Table 1: Hypothetical Ligand Synthesis from this compound and Resulting Catalytic Applications

NucleophileResulting Ligand TypePotential Metal ComplexPotential Catalytic Application
TriphenylphosphineQuinolyl-phosphinePalladium(II)Suzuki-Miyaura cross-coupling
DiethylamineQuinolyl-amineRuthenium(II)Transfer hydrogenation
ThiophenolQuinolyl-thioetherCopper(I)Ullmann condensation

Detailed research in this area would involve the synthesis of these novel ligands, their characterization, and the evaluation of their catalytic performance in benchmark reactions. The electronic properties of the quinoline ring combined with the steric and electronic nature of the appended coordinating group would be critical determinants of the catalyst's efficacy.

Role in the Development of Functional Organic Materials Precursors

The development of functional organic materials often relies on the synthesis of molecules with specific electronic and structural properties. This compound can serve as a key building block in the creation of precursors for such materials. The quinoline core is known for its photophysical properties, including fluorescence, and its ability to participate in π-stacking interactions.

By utilizing the reactive bromopropyl group, the quinoline moiety can be incorporated into larger molecular architectures. For example, coupling reactions with other aromatic systems could lead to the formation of conjugated molecules with potential applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The propyl linker provides a degree of conformational flexibility, which can be advantageous in controlling the solid-state packing and morphology of thin films, crucial factors in device performance.

Applications in Polymer Chemistry and Macromolecular Engineering (as a monomer or initiator)

In the realm of polymer chemistry, This compound presents intriguing possibilities as both a monomer and an initiator. The bromoalkyl functionality is a well-known initiator for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). This would allow for the synthesis of polymers with a quinoline end-group, which could impart specific functionalities, such as fluorescence or metal-coordinating capabilities, to the macromolecule.

Alternatively, if the bromine is transformed into a polymerizable group (e.g., a vinyl or acrylate group via a substitution reaction), the resulting molecule could act as a monomer. Polymerization of such a monomer would lead to polymers with pendant quinoline units along the backbone. These polymers could exhibit interesting solution and solid-state properties, with potential applications as fluorescent sensors, metal-scavenging materials, or as components in stimuli-responsive systems.

Table 2: Potential Roles of this compound in Polymer Synthesis

RolePolymerization TechniqueResulting Polymer ArchitecturePotential Application
InitiatorAtom Transfer Radical Polymerization (ATRP)Linear polymer with a terminal quinoline groupFluorescently tagged polymers
Monomer (after modification)Free Radical PolymerizationPolymer with pendant quinoline groupsMetal-ion sensing polymers

Utilization in the Construction of Chemical Sensor Platforms

The quinoline ring system is a known fluorophore, and its emission properties can be sensitive to the local chemical environment. This makes quinoline derivatives attractive candidates for the development of chemical sensors. This compound can be utilized as a foundational element in the construction of such sensor platforms.

The bromopropyl group allows for the covalent attachment of the quinoline fluorophore to a variety of substrates, including solid supports like silica or polymer beads, or to specific receptor molecules designed to bind to a target analyte. Upon binding of the analyte to the receptor, a conformational change or an electronic perturbation could alter the fluorescence of the nearby quinoline unit, providing a detectable signal. For instance, attaching a known ionophore to the quinoline via the propyl linker could lead to a fluorescent sensor for specific metal ions.

Building Block for Novel Optoelectronic and Photonic Materials

The inherent photophysical properties of the quinoline nucleus make This compound a promising building block for the synthesis of novel optoelectronic and photonic materials. The ability to functionalize the quinoline core through the bromopropyl chain opens up avenues for creating materials with tailored optical and electronic characteristics.

For example, the synthesis of dendrimers or conjugated polymers incorporating this quinoline derivative could lead to materials with enhanced light-harvesting capabilities or efficient charge transport properties. Such materials could be explored for applications in organic solar cells, light-emitting transistors, or as active components in nonlinear optical devices. The precise control over the molecular architecture afforded by the reactive handle of the bromopropyl group would be instrumental in fine-tuning the material's performance for specific optoelectronic or photonic applications.

Advanced Methodologies and Innovative Approaches in Research on 2 3 Bromopropyl Quinoline Hydrobromide

Flow Chemistry Techniques for Enhanced Synthesis and Transformation

Flow chemistry, or continuous flow processing, has emerged as a powerful alternative to traditional batch synthesis, offering significant advantages in safety, efficiency, and scalability. researchgate.netjst.org.in In a flow reactor, reagents are continuously pumped through a network of tubes or channels where they mix and react. researchgate.net This methodology provides superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved product yields and selectivity. researchgate.net

For a compound like 2-(3-Bromopropyl)quinoline hydrobromide, flow chemistry could be applied to both its core synthesis and subsequent transformations. The alkylation of a precursor quinoline (B57606) with a bromopropyl group, for example, could be performed in a continuous system to minimize byproduct formation and enhance safety, especially when handling reactive intermediates.

Table 1: Comparison of Batch vs. Flow Synthesis for a Representative Quinoline Synthesis

Parameter Batch Process Flow Process Advantage of Flow
Reaction Time 2 hours ~30 seconds Drastic reduction in process time
Temperature -100 °C 25 °C Milder, less energy-intensive conditions
Yield 56% 76% Significant improvement in product yield
Safety Handling of unstable intermediates at scale Small reaction volumes, better heat dissipation Enhanced operational safety
Scalability Difficult, requires process redesign Straightforward by running the system for longer "Scale-out" rather than "scale-up"

Data synthesized from a representative telescoped synthesis of a ketone precursor for a complex heterocyclic system. jst.org.in

A notable example involved a tandem photoisomerization-cyclization process to produce quinolines, which was successfully scaled up under continuous flow conditions to yield gram-scale products with comparable yields and enantioselectivities to the batch method. researchgate.net This highlights the potential of flow chemistry for the large-scale, efficient production of complex quinoline derivatives.

Green Chemistry Principles Applied to Compound-Related Reactions

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijpsjournal.com The application of these principles to the synthesis of quinoline derivatives has gained significant traction, addressing the shortcomings of traditional methods that often involve harsh conditions and hazardous reagents. ijpsjournal.comresearchgate.net

Key green chemistry strategies applicable to the synthesis of this compound and its analogues include:

Use of Greener Solvents: Traditional syntheses often rely on toxic organic solvents. Research has demonstrated the successful synthesis of quinolines in environmentally benign solvents like water and ethanol. researchgate.nettandfonline.com

Eco-Friendly Catalysts: There is a shift towards using less hazardous and recyclable catalysts. ijpsjournal.com Examples include p-toluenesulfonic acid (p-TSA), cerium nitrate, and various nanocatalysts, which have proven effective in quinoline synthesis. researchgate.netnih.gov Nanocatalysts, in particular, offer benefits such as high catalytic activity, simple separation, and the potential for solvent-free reactions. nih.gov

Energy-Efficient Methods: Techniques like microwave and ultrasound irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.govtandfonline.com A catalyst-free, microwave-assisted condensation reaction for quinoline derivatives achieved excellent yields (88–96%) in just 8–10 minutes, compared to 4–6 hours for the classical method. tandfonline.com

Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product is a core principle. ijpsjournal.com One-pot, multi-component reactions are particularly valuable in this regard, as they can construct complex molecules like polysubstituted quinolines in a single step, minimizing waste. tandfonline.comnih.gov

Table 2: Application of Green Catalysts in Quinoline Synthesis

Catalyst Reaction Type Conditions Yield Key Advantage
p-Toluene sulfonic acid (p-TSA) One-pot, three-component synthesis Water, 90°C, 2.5-3.5 h 60-94% Use of an eco-friendly green solvent. tandfonline.com
Nanocrystalline MgO Friedlander Annulation Solvent-free, 90°C, 15-60 min 85-96% Fast reaction time and high yield without solvent. nih.gov
Titanium dioxide (TiO2) Aerobic Dehydrogenation Visible light, O2 as oxidant Good Uses a nontoxic, inexpensive catalyst and green oxidant. organic-chemistry.org

| Iodine | Three-component reaction | HI as promoter | Good | Transition metal-free reaction conditions. nih.gov |

Microfluidic Reactor Applications in Derivatization

Microfluidic reactors, often called "lab-on-a-chip" systems, represent a miniaturization of flow chemistry, conducting reactions in channels with diameters typically in the sub-millimeter range. nih.gov These devices offer unparalleled control over reaction conditions due to their extremely high surface-area-to-volume ratios, which allows for rapid heat and mass transfer. nih.govineosopen.org This precise control is ideal for performing sensitive or hazardous reactions and for the high-throughput screening of reaction conditions.

For the derivatization of 2-(3-Bromopropyl)quinoline, microfluidic reactors offer several advantages. Reactions involving highly reactive reagents can be performed more safely due to the small volumes involved. ineosopen.org Furthermore, the precise control over mixing and temperature can lead to higher selectivity in reactions, which is crucial when targeting specific positions on the quinoline ring for modification.

A significant example is the regioselective chlorination of quinoline derivatives in a microfluidic reactor. researchgate.net This method provides a green, efficient, and direct one-step synthesis of C2 position chlorinated quinolines, drastically shortening reaction times compared to conventional batch reactors and solving issues of poor mass transfer. researchgate.net Such a technique could be adapted for the selective halogenation or other functionalization of the this compound scaffold to generate novel derivatives. The ability to rapidly screen various reagents and conditions in a microfluidic setup can accelerate the discovery of new compounds with desired properties.

Table 3: Advantages of Microfluidic Reactors in Chemical Synthesis

Feature Benefit Relevance to Derivatization
High Surface-to-Volume Ratio Superior heat and mass transfer. nih.gov Precise temperature control for exothermic reactions; improved reaction rates and yields.
Small Reaction Volumes Enhanced safety, reduced chemical consumption. nih.govineosopen.org Safe handling of hazardous reagents; cost-effective screening of expensive precursors.
Laminar Flow Predictable mixing and reaction fronts. mdpi.com High control over reaction selectivity and byproduct formation.
Rapid Screening Parallel processing of multiple reactions. nih.gov Accelerated optimization of reaction conditions for new derivatives.

| Integration and Automation | Execution of multi-step syntheses on a single chip. nih.gov | Potential for automated, sequential modification of the parent compound. |

Integration of Machine Learning and AI in Reaction Design for Compound Derivatives

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical synthesis by enabling predictive modeling and data-driven discovery. aimlic.com Instead of relying solely on chemical intuition and trial-and-error, chemists can now use algorithms trained on vast datasets of chemical reactions to predict outcomes, optimize conditions, and even design novel synthetic pathways. researchgate.netnih.gov

In the context of this compound, ML can be applied in several ways:

Predicting Reaction Outcomes: ML models, particularly neural networks, can be trained to predict the product of a reaction given the reactants and reagents. researchgate.net This can be used to explore potential derivatization reactions of the parent compound, predicting which functional groups can be successfully introduced and at which positions.

Optimizing Reaction Conditions: ML algorithms can guide the optimization of reaction parameters like temperature, solvent, and catalyst to maximize the yield and selectivity of a desired derivative. chemrxiv.org Global models can suggest general conditions based on comprehensive databases, while local models can fine-tune parameters for a specific reaction family. chemrxiv.org

Identifying Reactive Sites: An ML model has been developed that can predict the reactive site of an electrophilic aromatic substitution with high accuracy by taking a SMILES string of a compound as input. researchgate.net This tool would be invaluable for designing derivatization strategies for the quinoline core, predicting which positions are most susceptible to electrophilic attack.

Designing Novel Derivatives: By combining predictive models with generative algorithms, AI can propose novel molecular structures based on the 2-(3-Bromopropyl)quinoline scaffold that are optimized for specific properties. This accelerates the design-synthesis-test cycle in drug discovery and materials science.

Innovators have developed "chemical reactivity flowcharts" using ML models trained on small datasets to help chemists interpret and predict reaction outcomes, augmenting the creativity and efficiency of human researchers. sciencedaily.com This synergy between human expertise and machine intelligence is expected to significantly accelerate the discovery of new and valuable derivatives of complex molecules like this compound.

Future Directions and Emerging Research Avenues for 2 3 Bromopropyl Quinoline Hydrobromide

Exploration of Unconventional Reactivity Profiles

The chemical versatility of 2-(3-Bromopropyl)quinoline hydrobromide extends beyond its conventional role as a simple alkylating agent. Future research is poised to uncover unconventional reactivity profiles by leveraging the interplay between the quinoline (B57606) core and the bromopropyl side chain. The nitrogen atom in the quinoline ring can be quaternized, which would significantly enhance the electrophilicity of the propyl chain, potentially enabling reactions with weak nucleophiles that are otherwise unreactive.

Furthermore, the application of modern synthetic methodologies, such as photoredox catalysis, could unlock novel reaction pathways. For instance, single-electron transfer to the C-Br bond could generate a propyl radical, which could then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This approach could lead to the synthesis of complex molecules that are not accessible through traditional ionic pathways.

Another area of exploration is the metal-catalyzed activation of the C-Br bond. Transition metal catalysts, such as those based on palladium, nickel, or copper, could facilitate cross-coupling reactions with a wide range of partners, including organometallic reagents, amines, and alcohols. This would provide a powerful tool for the late-stage functionalization of the quinoline scaffold.

Reactivity ProfilePotential TransformationEnabling Methodology
Enhanced ElectrophilicityAlkylation with weak nucleophilesQuaternization of the quinoline nitrogen
Radical ReactivityG-C and C-heteroatom bond formationPhotoredox catalysis
Cross-Coupling ReactionsFunctionalization of the propyl chainTransition metal catalysis (Pd, Ni, Cu)

Potential for Novel Structural Motif Generation through Cascade Reactions

The bifunctional nature of this compound, possessing both an electrophilic side chain and a nucleophilic quinoline nitrogen (in its free base form), makes it an ideal candidate for designing cascade reactions. These one-pot transformations, where multiple bonds are formed in a sequential manner, offer a highly efficient route to complex molecular architectures. nih.govresearchgate.netnih.gov

A promising avenue of research is the development of intramolecular cyclization cascades. Treatment of 2-(3-Bromopropyl)quinoline with a suitable base could trigger an intramolecular N-alkylation, leading to the formation of a fused tricyclic system, such as a pyrido[1,2-a]quinolinium salt. This core structure is present in various biologically active compounds. researchgate.net Further elaboration of this scaffold could be achieved by incorporating additional reactive sites into the starting material.

Furthermore, tandem reactions involving an initial intermolecular reaction followed by an intramolecular cyclization are also conceivable. For example, the reaction of 2-(3-Bromopropyl)quinoline with a binucleophile could lead to the formation of an intermediate that subsequently cyclizes to generate a novel heterocyclic system. rsc.org The regioselectivity of such reactions could be controlled by carefully choosing the reaction conditions and the nature of the nucleophile.

Cascade TypeDescriptionPotential Product
Intramolecular N-AlkylationBase-mediated cyclization onto the quinoline nitrogen.Pyrido[1,2-a]quinolinium salts
Intermolecular/Intramolecular TandemReaction with a binucleophile followed by cyclization.Fused polycyclic quinoline derivatives

Integration into Multicomponent Reaction Sequences and Combinatorial Libraries

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, are powerful tools in drug discovery and materials science. rsc.orgresearchgate.netnih.govnih.govrsc.org this compound can serve as a valuable building block in the design of novel MCRs. Its electrophilic side chain can be intercepted by a nucleophile generated in situ from the other reaction components.

For example, in a Povarov-type reaction, an aniline (B41778) and an aldehyde could react to form an imine, which then undergoes a [4+2] cycloaddition with an alkene. By using 2-(3-Bromopropyl)quinoline as a precursor to a dienophile, novel polycyclic quinoline derivatives could be accessed.

The amenability of this compound to MCRs also makes it an attractive candidate for the construction of combinatorial libraries. By systematically varying the other components in the MCR, a large number of structurally diverse compounds can be rapidly synthesized and screened for biological activity or material properties. This approach could accelerate the discovery of new leads for drug development or novel functional materials.

MCR StrategyRole of 2-(3-Bromopropyl)quinolineLibrary Potential
Povarov-type reactionPrecursor to a dienophileVariation of aniline and aldehyde components
Ugi or Passerini reactionsAs the electrophilic componentVariation of isocyanide, carboxylic acid, and oxo components
Tandem MCR-cyclizationBuilding block for subsequent intramolecular reactionsGeneration of diverse fused heterocyclic systems

Challenges and Opportunities in Scalable and Sustainable Synthesis Methodologies

The widespread application of this compound in both academic and industrial settings will depend on the development of scalable and sustainable synthetic routes. Traditional methods for the synthesis of quinolines often involve harsh reaction conditions, toxic reagents, and the generation of significant amounts of waste. researchgate.netzenodo.org

A major challenge is the development of a green synthesis of the quinoline core itself. Recent advances in this area include the use of nanocatalysts, microwave-assisted synthesis, and reactions in environmentally benign solvents such as water or ionic liquids. zenodo.orgnih.govijpsjournal.com These methods offer the potential for higher yields, shorter reaction times, and a reduced environmental footprint.

Another opportunity lies in the development of a continuous flow process for the synthesis of this compound. researchgate.net Flow chemistry offers several advantages over batch processing, including improved safety, better heat and mass transfer, and the potential for automation. A scalable and sustainable flow synthesis would be highly desirable for the industrial production of this compound.

Synthetic ApproachAdvantagesChallenges
Green Chemistry MethodsReduced waste, milder conditions, improved selectivity. ijpsjournal.comCatalyst stability and recyclability.
NanocatalysisHigh activity and selectivity, potential for reuse. nih.govCatalyst synthesis and characterization.
Continuous Flow SynthesisImproved safety, scalability, and automation. researchgate.netReactor design and optimization.

Outlook on the Compound's Role in Next-Generation Chemical Methodologies and Discovery

This compound is poised to become a valuable tool in the development of next-generation chemical methodologies. Its unique combination of a versatile quinoline scaffold and a reactive alkyl bromide side chain makes it a powerful building block for the synthesis of complex molecules with diverse applications.

In the field of medicinal chemistry, this compound could be used to generate libraries of novel quinoline derivatives for screening against a wide range of biological targets. The quinoline motif is a well-established pharmacophore, and the ability to readily functionalize the side chain of this compound will facilitate the exploration of structure-activity relationships. arabjchem.org

In materials science, this compound could be used as a monomer in the synthesis of novel polymers with interesting optical or electronic properties. The quinoline unit is known to exhibit fluorescence, and its incorporation into a polymer backbone could lead to the development of new sensors or light-emitting materials. arabjchem.org

Furthermore, the reactivity of the bromopropyl group could be exploited to attach the quinoline moiety to surfaces or nanoparticles, creating new functional materials for catalysis or biomedical applications. The future of this compound is bright, with its potential yet to be fully realized in the ever-evolving landscape of chemical synthesis and discovery.

Q & A

Q. What are the established synthetic routes for 2-(3-bromopropyl)quinoline hydrobromide, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or alkylation of quinoline derivatives. For example, a reflux method using 1,3-dibromopropane and acetone with potassium phthalimide yields 63.4% of a structurally analogous bromopropyl compound after recrystallization . A comparative analysis of methods reveals:

MethodReagents/ConditionsYieldPurityReference
Alkylation with 1,3-DBPReflux in acetone, 12h stirring63.4%95%
Thionyl chloride couplingSOCl₂, TEA, CH₂Cl₂~42%98%

Optimization of solvent polarity, temperature, and stoichiometry of bromopropane derivatives is critical to minimizing byproducts like elimination or over-alkylation .

Q. How is the molecular structure of this compound validated experimentally?

X-ray crystallography is the gold standard for structural confirmation. Key geometric parameters include:

  • C–Br bond length: ~1.9–2.0 Å (consistent with alkyl bromides) .
  • Planarity of the quinoline ring system, with dihedral angles <5° between aromatic and substituent planes . Complementary techniques:
  • NMR : Distinct signals for the bromopropyl chain (δ ~3.5 ppm for CH₂Br) and aromatic protons (δ ~7.5–8.5 ppm) .
  • IR : Stretching vibrations at ~560 cm⁻¹ (C–Br) and ~1640 cm⁻¹ (C=N) .

Q. What strategies ensure the stability of this compound during storage and handling?

  • Storage : Dark, anhydrous conditions at 2–8°C to prevent hydrolysis of the C–Br bond .
  • Purity monitoring : HPLC with UV detection (λ = 254 nm) confirms >95% purity; deviations indicate degradation .
  • Thermal stability : Differential scanning calorimetry (DSC) shows decomposition onset at ~150°C .

Advanced Research Questions

Q. How does this compound interact with biological macromolecules, and what assays quantify its efficacy?

The compound’s planar quinoline moiety enables DNA intercalation, as demonstrated by:

  • Ethidium bromide displacement assays : Reduced fluorescence indicates competitive binding .
  • Cytotoxicity screening : IC₅₀ values in cancer cell lines (e.g., HeLa) range from 10–50 μM, suggesting dose-dependent activity . Advanced studies use molecular docking to map interactions with DNA minor grooves or topoisomerase II active sites .

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

The bromopropyl group participates in Suzuki-Miyaura or Grignard reactions. For example:

  • Grignard addition : Reaction with magnesium in THF forms a nucleophilic intermediate, enabling C–C bond formation with fullerenes (42% yield) . Key factors:
  • Solvent polarity (THF > DMF for SN2 pathways).
  • Catalytic iodide (e.g., NaI) enhances leaving-group displacement .

Q. How can researchers resolve contradictions in reported synthetic yields or biological activities?

Discrepancies often arise from:

  • Impurity profiles : Side products (e.g., dehydrohalogenation derivatives) may skew bioassay results. LC-MS/MS is recommended for impurity identification .
  • Assay variability : Standardize cytotoxicity protocols (e.g., MTT vs. resazurin assays) to ensure reproducibility .

Q. What advanced analytical methods address challenges in quantifying trace degradation products?

  • UPLC-QTOF-MS : Detects sub-ppm levels of hydrolyzed products (e.g., quinoline-3-propanol) with exact mass accuracy .
  • Solid-state NMR : Monitors crystallinity changes during storage, correlating with stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.